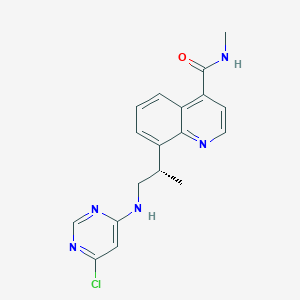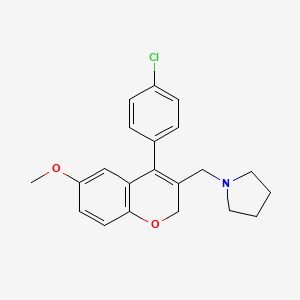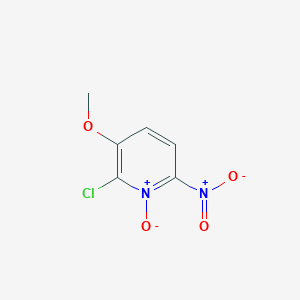
2-Amino-6-(1,2-dihydroxypropyl)-7,8-dihydropteridin-4(4aH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydro-L-biopterin is an oxidation product of tetrahydrobiopterin, a naturally occurring cofactor involved in the synthesis of tyrosine and neurotransmitters such as dopamine and serotonin . It plays a crucial role in various biochemical processes, including the catalysis of nitric oxide synthase, which is essential for the production of nitric oxide from L-arginine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7,8-Dihydro-L-biopterin can be synthesized through the oxidation of tetrahydrobiopterin. The process involves the use of specific oxidizing agents under controlled conditions to achieve the desired product . The reaction typically requires careful monitoring of temperature and pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 7,8-Dihydro-L-biopterin involves large-scale oxidation processes, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification . The compound is usually stored in tightly sealed vials at low temperatures to maintain its stability .
Types of Reactions:
Oxidation: 7,8-Dihydro-L-biopterin is an oxidation product itself and can undergo further oxidation to form biopterin.
Reduction: It can be reduced back to tetrahydrobiopterin under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions typically occur in aqueous solutions with controlled pH and temperature.
Major Products:
Oxidation: Biopterin.
Reduction: Tetrahydrobiopterin.
Aplicaciones Científicas De Investigación
7,8-Dihydro-L-biopterin has a wide range of applications in scientific research:
Mecanismo De Acción
7,8-Dihydro-L-biopterin functions as an inhibitor of the enzyme dihydroneopterin aldolase, which catalyzes the conversion of 7,8-Dihydro-L-biopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . It also interacts with nitric oxide synthase and aromatic amino acid hydroxylase, influencing the synthesis of nitric oxide and neurotransmitters .
Comparación Con Compuestos Similares
Tetrahydrobiopterin: A reduced form of biopterin, essential for the synthesis of neurotransmitters.
Biopterin: An oxidized form of tetrahydrobiopterin, involved in various biochemical processes.
Neopterin: A related compound involved in immune response.
Uniqueness: 7,8-Dihydro-L-biopterin is unique due to its specific role as an oxidation product of tetrahydrobiopterin and its inhibitory effect on dihydroneopterin aldolase . Its ability to participate in both oxidation and reduction reactions makes it a versatile compound in biochemical research .
Propiedades
Fórmula molecular |
C9H13N5O3 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
2-amino-6-(1,2-dihydroxypropyl)-4a,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,5-6,15-16H,2H2,1H3,(H3,10,11,13,14,17) |
Clave InChI |
MQPOJEIQFCHMSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=NC2C(=O)NC(=NC2=NC1)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


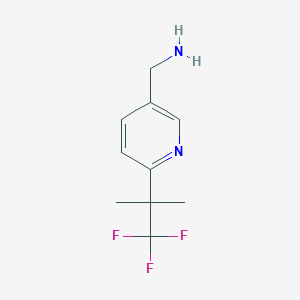
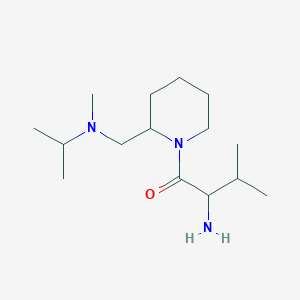
![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
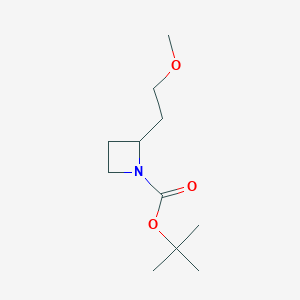
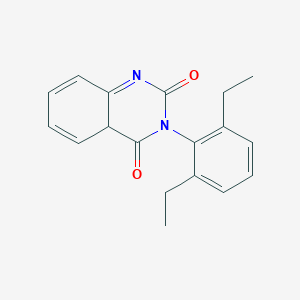
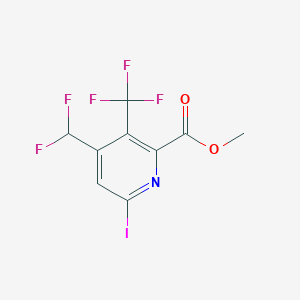
![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)

![2-[(2S)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B14794323.png)
